molecular formula C14H14N2O4S B514923 4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid

Cat. No.: B514923
M. Wt: 306.34g/mol
InChI Key: QRUSUZHYKIOUKW-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is an organic compound with the molecular formula C14H14N2O4S. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,3-dimethylphenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical analyses.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, including textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can participate in electron transfer reactions. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acid
  • 4-((4-Dimethylaminophenyl)diazenyl)benzenesulfonic acid

Uniqueness

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is unique due to the presence of both hydroxy and dimethyl groups on the aromatic ring, which influence its chemical reactivity and physical properties. This structural variation imparts distinct color properties and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34g/mol

IUPAC Name

4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-10(2)14(17)8-7-13(9)16-15-11-3-5-12(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20)

InChI Key

QRUSUZHYKIOUKW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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